Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-phenylacetate
Overview
Description
Synthesis Analysis
The synthesis of related compounds, highlighting methodologies that could be applicable to Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-phenylacetate, involves multi-step chemical processes. For instance, the synthesis of complex sulfonamides through the double reduction of cyclic sulfonamide precursors has been demonstrated, which could provide insights into the synthesis strategy for the target compound (Evans, 2007).
Molecular Structure Analysis
The molecular structure of closely related compounds has been thoroughly investigated using techniques like single-crystal X-ray diffraction. Such studies offer deep insights into the atomic arrangement and spatial configuration, which are crucial for understanding the chemical behavior of Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-phenylacetate. For example, the single crystal X-ray structure analysis of a similar sulfonamide compound provided detailed geometric parameters, which can be useful for comparative analysis (Ramazani et al., 2011).
Chemical Reactions and Properties
The reactivity and functional group transformations of sulfonamide compounds, including those similar to Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-phenylacetate, have been explored through various chemical reactions. These studies shed light on the compound's reactivity patterns and potential for undergoing chemical transformations, enhancing its utility in organic synthesis (Kato et al., 2010).
Scientific Research Applications
Single Crystal X-ray Structure Analysis
The compound Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-phenylacetate has been synthesized and its structure analyzed through single crystal X-ray diffraction, confirmed by IR, 1H, 13C NMR spectroscopy, and mass spectrometry. The detailed crystallographic data provide insights into the molecular configuration and structural characteristics of this compound (Ramazani, Kazemizadeh, Ślepokura, & Lis, 2011).
Chemical Transformations and Synthesis
Research has demonstrated the potential for chemical transformation, showcasing how Methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate can cyclize in the presence of bases, forming 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This reaction is consistent irrespective of the base strength used (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Environmentally Benign Synthesis Approach
An environmentally friendly and diversity-oriented protocol has been described for the synthesis of 2-amino-3-phenyl (or methyl) sulfonyl-4H-chromenes, employing a multicomponent synthesis approach. This process utilizes readily available, non-toxic materials and operates under ambient conditions, highlighting its practicality and environmental compatibility (Pandit, Kupwade, Chavan, Desai, Wadgaonkar, & Kodam, 2016).
properties
IUPAC Name |
methyl 2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-12-8-10-14(11-9-12)22(19,20)17-15(16(18)21-2)13-6-4-3-5-7-13/h3-11,15,17H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYIDMOVZKCDIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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